4-[2-(4-Aminophenyl)ethynyl]aniline synthesis pathway
4-[2-(4-Aminophenyl)ethynyl]aniline synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-[2-(4-Aminophenyl)ethynyl]aniline
Introduction
4-[2-(4-Aminophenyl)ethynyl]aniline, also known as 4,4'-diaminotolane, is a versatile organic compound with significant applications in materials science and polymer chemistry.[1] Its rigid, linear structure, conferred by the central ethynyl linkage, combined with the reactive amino functionalities at both ends, makes it an excellent building block for high-performance polymers, organic electronic materials, and covalent organic frameworks (COFs).[1][2] This guide provides a detailed exploration of the synthetic pathways to 4-[2-(4-aminophenyl)ethynyl]aniline, focusing on the underlying chemical principles and practical experimental protocols for its preparation.
Retrosynthetic Analysis
A logical approach to devising the synthesis of 4-[2-(4-aminophenyl)ethynyl]aniline involves a retrosynthetic analysis. The central carbon-carbon triple bond is a key disconnection point, readily formed via a Sonogashira cross-coupling reaction. This leads to two primary precursors: an aryl halide and a terminal alkyne, both bearing an amino group.
Caption: Retrosynthetic analysis of 4-[2-(4-aminophenyl)ethynyl]aniline.
Synthesis of Precursors
The successful synthesis of the target molecule is contingent upon the efficient preparation of its key precursors, 4-iodoaniline and 4-ethynylaniline.
Synthesis of 4-Iodoaniline
4-Iodoaniline is a crucial aryl halide for the Sonogashira coupling. Several methods for its synthesis have been reported.
Method A: From Acetanilide
This two-step method involves the iodination of acetanilide followed by hydrolysis. The initial acetylation of aniline protects the amino group from oxidation during the iodination step.
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Step 1: Synthesis of 4-Iodoacetanilide: A solution of iodine monochloride is added to acetanilide in glacial acetic acid. The reaction is exothermic and proceeds for several hours to yield 4-iodoacetanilide as a precipitate.[3]
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Step 2: Hydrolysis to 4-Iodoaniline: The purified 4-iodoacetanilide is then hydrolyzed by boiling with concentrated hydrochloric acid to yield 4-iodoaniline.[3]
Method B: Direct Iodination of Aniline
This method involves the direct reaction of aniline with iodine in the presence of a base like sodium bicarbonate.[4][5][6]
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Experimental Protocol: Aniline and sodium bicarbonate are dissolved in water. Iodine is then added portion-wise with vigorous stirring. The crude product is obtained by filtration and can be purified by recrystallization from ethanol.[4][5]
Synthesis of 4-Ethynylaniline
4-Ethynylaniline serves as the terminal alkyne component in the cross-coupling reaction. A common route involves the desilylation of a protected alkyne.
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Experimental Protocol: Desilylation of 4-[(trimethylsilyl)ethynyl]aniline: 4-[(trimethylsilyl)ethynyl]aniline is treated with a base, such as potassium hydroxide in methanol, to remove the trimethylsilyl protecting group. The reaction mixture is typically heated to reflux. After cooling and filtration, the solvent is removed under reduced pressure to yield 4-ethynylaniline.[7]
Core Synthesis: The Sonogashira Coupling
The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[8][9] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10]
Mechanism of the Sonogashira Coupling
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
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Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodoaniline). The resulting Pd(II) complex then undergoes transmetalation with the copper acetylide, which is formed in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the desired product and regenerates the Pd(0) catalyst.
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Copper Cycle: The terminal alkyne (4-ethynylaniline) reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then transfers the acetylide group to the palladium center in the transmetalation step.
Experimental Protocol for the Synthesis of 4-[2-(4-Aminophenyl)ethynyl]aniline
The following is a general procedure for the Sonogashira coupling of 4-iodoaniline and 4-ethynylaniline.
Materials:
-
4-Iodoaniline
-
4-Ethynylaniline
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)[11]
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
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Solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoaniline, the palladium catalyst, and copper(I) iodide.
-
Dissolve the solids in an appropriate solvent.
-
Add the amine base and 4-ethynylaniline to the reaction mixture.
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The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is worked up. This usually involves filtering off the catalyst, removing the solvent under reduced pressure, and purifying the crude product.
Purification and Characterization
The crude 4-[2-(4-aminophenyl)ethynyl]aniline often requires purification to remove unreacted starting materials, catalyst residues, and byproducts.
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Purification: Common purification methods include:
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Recrystallization: The crude solid can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed, using an appropriate eluent system to separate the desired product from impurities.
-
-
Characterization: The identity and purity of the final product are confirmed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and the C≡C stretch of the alkyne.
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Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for 4-[2-(4-aminophenyl)ethynyl]aniline is in the range of 238-242°C.[1]
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Data Summary
| Reaction | Reactants | Key Reagents | Typical Yield | Reference |
| Iodination of Acetanilide | Acetanilide, Iodine monochloride | Glacial acetic acid | ~90% (for 4-iodoacetanilide) | [3] |
| Hydrolysis | 4-Iodoacetanilide | Concentrated HCl | High | [3] |
| Direct Iodination | Aniline, Iodine | Sodium bicarbonate | Variable | [4][5] |
| Desilylation | 4-[(trimethylsilyl)ethynyl]aniline | Potassium hydroxide, Methanol | Good | [7] |
| Sonogashira Coupling | 4-Iodoaniline, 4-Ethynylaniline | Pd catalyst, CuI, Amine base | 72-99% (for analogous reactions) | [12] |
Conclusion
The synthesis of 4-[2-(4-aminophenyl)ethynyl]aniline is a multi-step process that hinges on the successful preparation of key precursors and their subsequent assembly via the robust and efficient Sonogashira cross-coupling reaction. Careful control of reaction conditions, particularly the inert atmosphere and the choice of catalyst and base, is crucial for achieving high yields and purity. This guide provides a comprehensive overview of the synthetic strategy, offering valuable insights for researchers and professionals in the fields of organic synthesis and materials science.
References
- Vertex AI Search. Understanding the Chemical Properties and Synthesis of 4-[2-(4-Aminophenyl)ethynyl]aniline (CAS 6052-15-9).
- PrepChem.com.
- Biosynth. 4-Iodoaniline | 540-37-4 | FI45161.
- Guidechem. How to Prepare 4-Iodoaniline: A Comprehensive Guide.
- ChemicalBook. 4-ETHYNYLANILINE | 14235-81-5.
- Taylor & Francis Online. Synthesis and Electro-Optical Properties of Poly(4-ethynylaniline).
- ChemicalBook. 4-Iodoaniline | 540-37-4.
- Sarex blog.
- Sigma-Aldrich. 4-Ethynylaniline 97 14235-81-5.
- CD Bioparticles. 4-[2-(4-AMINOPHENYL)ETHYNYL]ANILINE.
- ChemSynthesis. 4-ethynylaniline - 14235-81-5.
- Chem-Impex. 4-Ethynylaniline.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- ResearchGate. Applications of the Sonogashira reaction in the total synthesis of alkaloids.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-[2-(4-AMINOPHENYL)ETHYNYL]ANILINE - CD Bioparticles [cd-bioparticles.net]
- 3. prepchem.com [prepchem.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Iodoaniline | 540-37-4 [chemicalbook.com]
- 6. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]
- 7. 4-ETHYNYLANILINE | 14235-81-5 [chemicalbook.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
